molecular formula C15H15NO B3424211 4-methyl-N-(3-methylphenyl)benzamide CAS No. 33667-90-2

4-methyl-N-(3-methylphenyl)benzamide

Cat. No.: B3424211
CAS No.: 33667-90-2
M. Wt: 225.28 g/mol
InChI Key: UUOQMDYIKKMSTR-UHFFFAOYSA-N
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Description

4-Methyl-N-(3-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a 4-methyl group and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(3-methylphenyl)benzamide can be achieved through the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction typically involves the selective acylation of the amine groups in 4-methylbenzene-1,3-diamine under controlled conditions to avoid the formation of by-products. The reaction is carried out in a suitable solvent such as acetonitrile, and the reaction conditions are optimized to achieve high selectivity and yield .

Industrial Production Methods: In an industrial setting, the continuous flow synthesis method is often employed. This involves the use of a microreactor system to control the reaction parameters precisely. The continuous flow process allows for the efficient production of this compound with high yield and purity. The reaction conditions, such as temperature, residence time, and reagent concentrations, are carefully monitored and optimized to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-N-(3-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: The benzamide group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-Methyl-N-(3-methylphenyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and drug candidates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceuticals and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound. Detailed studies on the binding affinity and interaction mechanisms are essential to understand its effects fully .

Comparison with Similar Compounds

4-Methyl-N-(3-methylphenyl)benzamide can be compared with other similar compounds, such as:

    N-(3-Amino-4-methylphenyl)benzamide: This compound has similar structural features but differs in the substitution pattern on the benzamide group.

    4-Methyl-N-(4-methylphenyl)benzamide: Another closely related compound with a different substitution pattern on the phenyl ring.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 4-methyl and 3-methylphenyl groups provides distinct steric and electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methyl-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-11-6-8-13(9-7-11)15(17)16-14-5-3-4-12(2)10-14/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOQMDYIKKMSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290004
Record name 4-Methyl-N-(3-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33667-90-2
Record name 4-Methyl-N-(3-methylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33667-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-N-(3-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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